(1R,2S)-2-propan-2-ylcyclopentan-1-amine
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Overview
Description
(1R,2S)-2-propan-2-ylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with an isopropyl group and an amine group The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific three-dimensional arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-propan-2-ylcyclopentan-1-amine can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. For example, the reduction of (1R,2S)-2-propan-2-ylcyclopentanone using a chiral reducing agent can yield the desired amine with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalytic hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-propan-2-ylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2S)-2-propan-2-ylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R,2S)-2-propan-2-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. For example, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of these proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-phenylcyclopropanaminium: A chiral amine with a cyclopropane ring, used as a monoamine oxidase inhibitor.
(1R,2S)-2-amino-1,2-diphenylethanol: A chiral amino alcohol used in asymmetric synthesis.
Uniqueness
(1R,2S)-2-propan-2-ylcyclopentan-1-amine is unique due to its specific stereochemistry and the presence of both an isopropyl group and an amine group on a cyclopentane ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-propan-2-ylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKOEGVVYRQIF-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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